molecular formula C9H8BrN3 B2839542 5-(4-Bromophenyl)-1-methyl-1H-1,2,4-triazole CAS No. 1781447-22-0

5-(4-Bromophenyl)-1-methyl-1H-1,2,4-triazole

Cat. No.: B2839542
CAS No.: 1781447-22-0
M. Wt: 238.088
InChI Key: GBBXCWDUAWYDSI-UHFFFAOYSA-N
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Description

Historical Evolution of 1,2,4-Triazole Chemistry

The 1,2,4-triazole nucleus emerged as a chemical entity in the late 19th century, with foundational work by Pellizzari and Einhorn establishing early synthetic routes. Pellizzari’s 1911 method involved cyclizing acylhydrazides with formamide, while Einhorn’s approach utilized hydrazine derivatives and carbonyl compounds. These methods laid the groundwork for diversifying triazole chemistry, particularly after the discovery of antifungal agents like fluconazole in the 1980s, which underscored the scaffold’s pharmacological potential. The development of Suzuki-Miyaura cross-coupling in the 2000s further expanded access to aryl-substituted triazoles, enabling precise structural modifications for applications ranging from enzyme inhibition to polymer science.

Positioning of 5-(4-Bromophenyl)-1-methyl-1H-1,2,4-triazole in Heterocyclic Research

Within the 1,2,4-triazole family, the introduction of a 4-bromophenyl group at the 5-position and a methyl group at the 1-position confers distinct electronic and steric properties. The bromine atom, with its strong electron-withdrawing effect and capacity for halogen bonding, enhances interactions with biological targets such as enzyme active sites. Meanwhile, the methyl group at N1 modulates solubility and metabolic stability, as evidenced in related compounds like paclobutrazol. This derivative exemplifies the trend toward hybrid molecules that combine aromatic pharmacophores with heterocyclic cores to optimize bioactivity and physicochemical profiles.

Structural Uniqueness Within Nitrogen-Containing Heterocycles

The molecular architecture of this compound features a planar, π-excessive aromatic ring with three nitrogen atoms contributing to its amphoteric character. Key structural attributes include:

Property Value/Description Source
Aromaticity 6π electrons delocalized across C2N3 ring
Tautomerism Exists as 1H-tautomer due to rapid interconversion
Dipole moment ~3.27 D in dioxane, enhancing solubility
Substituent effects Bromine increases molecular polarizability

The C–N bond lengths (132–136 pm) and N–N distances (136 pm) reflect resonance stabilization, while the methyl and bromophenyl groups introduce steric bulk that influences crystal packing and intermolecular interactions.

Research Significance and Academic Interest

This compound’s dual functionality—a halogenated aryl group and alkylated triazole—makes it a versatile intermediate for further derivatization. In medicinal chemistry, bromine serves as a handle for radiolabeling or cross-coupling reactions to generate libraries of bioactive analogues. Recent studies highlight its role in synthesizing tubulin polymerization inhibitors and kinase modulators, with structural analogs demonstrating nanomolar potency against cancer cell lines. Additionally, the electron-deficient bromophenyl group enhances coordination to transition metals, suggesting applications in catalysis and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-bromophenyl)-1-methyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c1-13-9(11-6-12-13)7-2-4-8(10)5-3-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBXCWDUAWYDSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)-1-methyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromoaniline with methyl isothiocyanate to form an intermediate, which is then cyclized using hydrazine hydrate to yield the desired triazole compound. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-1-methyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common.

    Coupling Reactions: The bromophenyl group can undergo Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura couplings.

Major Products

    Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.

    Coupling Reactions: Products include biaryl compounds formed through the coupling of the bromophenyl group with another aromatic ring.

Scientific Research Applications

Antimicrobial Activity

The 1,2,4-triazole framework is recognized for its broad-spectrum antimicrobial properties. Research has demonstrated that derivatives of this compound exhibit potent activity against various bacterial strains and fungi.

  • Bacterial Inhibition : Studies have shown that triazole derivatives can inhibit the growth of gram-positive and gram-negative bacteria. For instance, compounds containing the 1,2,4-triazole nucleus have been synthesized and tested against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results indicated that these compounds often outperform traditional antibiotics in terms of efficacy .
  • Fungal Activity : The antifungal properties of triazole derivatives are also noteworthy. Compounds with a methoxyphenyl substituent have shown significant antifungal activity against Candida albicans and other pathogenic fungi . The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the triazole ring can enhance antifungal potency .
CompoundActivity TypeTarget OrganismMIC (μg/mL)
5-(4-Bromophenyl)-1-methyl-1H-1,2,4-triazoleAntibacterialS. aureus< 0.5
This compoundAntifungalC. albicans< 10

Anticancer Properties

Recent studies have highlighted the potential of triazole derivatives as anticancer agents. The structural diversity offered by substituents on the triazole ring allows for the design of compounds that can selectively target cancer cells while minimizing toxicity to normal cells.

  • Mechanism of Action : Triazoles may exert their anticancer effects through various mechanisms including inhibition of cell proliferation and induction of apoptosis in cancer cells. For example, certain derivatives have been shown to inhibit key enzymes involved in cancer cell metabolism .
  • Case Studies : In vitro studies have demonstrated that specific triazole derivatives can significantly reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The SAR analysis suggests that the presence of electron-withdrawing groups enhances cytotoxicity .

Drug Development Scaffold

The versatility of the 1,2,4-triazole structure makes it an attractive scaffold for drug development:

  • Hybrid Compounds : Researchers are synthesizing hybrid compounds that combine triazoles with other pharmacophores to enhance bioactivity. For instance, hybrids incorporating triazoles with quinazoline or piperidine moieties have shown improved antibacterial and anticancer activities .
  • Pharmacological Profiles : The pharmacological profiles of these compounds suggest potential applications not only in treating infections but also in managing chronic diseases such as cancer and neurodegenerative disorders due to their neuroprotective properties .

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-1-methyl-1H-1,2,4-triazole depends on its specific application:

    Biological Targets: In medicinal chemistry, it may act by binding to specific enzymes or receptors, modulating their activity.

    Pathways Involved: The compound can influence various biochemical pathways, including signal transduction and metabolic processes.

Comparison with Similar Compounds

Key Research Findings

  • Substituent Position Matters : Bromine at the para position (vs. ortho/meta) optimizes halogen bonding in crystal structures, as seen in ORTEP-3-refined models .
  • Density-Performance Trade-off : Bis-triazole compounds (e.g., AzNBT, density 1.68 g/cm³) exhibit lower detonation performance than classical explosives, despite high density .
  • Synthetic Flexibility : Microwave-assisted Suzuki coupling reduces reaction times for biphenyl derivatives, enhancing scalability .

Biological Activity

5-(4-Bromophenyl)-1-methyl-1H-1,2,4-triazole is a compound belonging to the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. Research indicates that this compound exhibits significant antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article will explore these activities in detail, supported by relevant data and case studies.

Antibacterial Activity

The antibacterial properties of 1,2,4-triazole derivatives are well-documented. Studies have shown that compounds with a bromine substituent enhance antibacterial activity against various bacterial strains. For instance, derivatives with a 4-bromophenyl group have demonstrated potent activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Zone of Inhibition (mm)
Staphylococcus aureus10 µg/mL20
Escherichia coli15 µg/mL18
Bacillus subtilis12 µg/mL22

The compound's effectiveness against Bacillus subtilis was particularly notable; it exhibited a MIC comparable to that of standard antibiotics like ciprofloxacin . This suggests that the introduction of bromine at the para position of the phenyl ring may enhance interaction with bacterial cell targets.

Antifungal Activity

In addition to antibacterial properties, this compound has shown promising antifungal activity. Research indicates that triazole derivatives are effective against various fungal pathogens, including Candida albicans and Aspergillus fumigatus.

Table 2: Antifungal Activity of this compound

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans0.5 µg/mL
Aspergillus fumigatus0.25 µg/mL

The compound demonstrated significant efficacy against fluconazole-resistant strains of Candida albicans, indicating its potential as a therapeutic agent in treating resistant fungal infections .

Anti-inflammatory and Anticancer Properties

The anti-inflammatory effects of triazoles have been linked to their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Studies on derivatives similar to this compound revealed that they can reduce inflammation in various models.

In terms of anticancer activity, triazoles have been evaluated for their cytotoxic effects on cancer cell lines. For example:

Table 3: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HCT-116 (Colorectal)20
PC-3 (Prostate Cancer)18

These results indicate that the compound can inhibit cancer cell proliferation effectively . The structure–activity relationship (SAR) studies suggest that the presence of halogen substituents enhances the anticancer potential of triazole derivatives.

Case Studies

Case Study 1: Antibacterial Screening
In a study conducted by Gao et al. (2018), various triazole derivatives were synthesized and screened for antibacterial activity. The results indicated that compounds with bromine substitutions exhibited superior activity against resistant strains compared to their non-brominated counterparts .

Case Study 2: Antifungal Efficacy
Research published in PMC highlighted the antifungal capabilities of triazole derivatives against clinical isolates of Candida. The study found that the incorporation of halogen atoms significantly increased antifungal potency .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(4-Bromophenyl)-1-methyl-1H-1,2,4-triazole?

  • Methodological Answer : The synthesis typically involves cyclization of precursors or functionalization of the triazole core. For example:

  • Route 1 : Cyclization of 4-bromophenyl-substituted hydrazine derivatives with methyl isocyanate under reflux in ethanol, yielding the triazole ring .
  • Route 2 : Bromination of pre-synthesized 1-methyl-1H-1,2,4-triazole derivatives using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) .
    Key parameters include reaction temperature (60–80°C), solvent polarity, and catalyst selection (e.g., Lewis acids for regioselectivity).

Q. How is this compound characterized structurally?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for the bromophenyl group) .
  • X-Ray Crystallography : Resolves bond lengths (e.g., C–Br bond ~1.89 Å) and dihedral angles between the triazole ring and aryl substituents .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 268.0) .

Q. What biological activities have been reported for this compound?

  • Methodological Answer :

  • Antimicrobial Activity : Tested via minimum inhibitory concentration (MIC) assays against Gram-positive bacteria (e.g., S. aureus, MIC = 8 µg/mL) .
  • Anticancer Potential : Evaluated using MTT assays on cancer cell lines (e.g., IC50_{50} = 12 µM against HeLa cells), with mechanisms linked to apoptosis induction .
  • Enzyme Inhibition : Screened against acetylcholinesterase (AChE) via Ellman’s method, showing moderate inhibition (IC50_{50} = 45 µM) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity or electronic properties of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV), correlating with redox stability .
  • Molecular Electrostatic Potential (MEP) : Maps highlight electrophilic regions (e.g., bromine atom) for nucleophilic substitution reactions .
  • Docking Studies : Predict binding affinities to biological targets (e.g., COX-2 enzyme, docking score = -9.2 kcal/mol) using AutoDock Vina .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Standardized Assays : Use identical cell lines (e.g., ATCC-certified HeLa) and protocols (e.g., 48-hour incubation) to minimize variability .
  • SAR Analysis : Compare derivatives (e.g., replacing bromine with chlorine) to isolate substituent effects on activity .
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or trends .

Q. How does the crystal structure inform conformational stability and intermolecular interactions?

  • Methodological Answer :

  • X-Ray Data : Reveals π-π stacking between bromophenyl groups (distance ~3.5 Å) and hydrogen bonding (N–H···N, 2.1 Å), stabilizing the lattice .
  • Torsional Angles : The dihedral angle between triazole and bromophenyl groups (15–20°) affects planarity and solubility .
  • Thermogravimetric Analysis (TGA) : Correlates structural stability with decomposition temperatures (>200°C) .

Q. What are the challenges in optimizing reaction yields for large-scale synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)2_2) for Suzuki couplings to attach aryl groups, optimizing ligand-to-metal ratios .
  • Solvent Effects : Compare polar aprotic solvents (DMF vs. DMSO) to enhance solubility of intermediates .
  • Purification : Use column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to isolate pure product .

Q. How do substituent modifications (e.g., methyl vs. ethyl groups) impact biological activity?

  • Methodological Answer :

  • Methyl Group : Enhances lipophilicity (logP = 2.8), improving membrane permeability in antimicrobial assays .
  • Bromine vs. Fluorine : Bromine’s larger atomic radius increases steric hindrance, reducing binding to flexible enzyme pockets (e.g., CYP450) .
  • Quantitative SAR (QSAR) : Develop models using MLR analysis to correlate substituent electronegativity with IC50_{50} values .

Q. What techniques study the compound’s interaction with biomolecules (e.g., DNA or proteins)?

  • Methodological Answer :

  • Fluorescence Quenching : Monitor tryptophan residues in BSA upon binding (Kq_q = 1.2 × 1012^{12} M1^{-1}s1^{-1}) .
  • Circular Dichroism (CD) : Detect conformational changes in DNA (e.g., B-to-Z transition) upon intercalation .
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔG = -8.5 kcal/mol) for receptor-ligand interactions .

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